molecular formula C12H22ClN B2521492 3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2175979-34-5

3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2521492
CAS No.: 2175979-34-5
M. Wt: 215.77
InChI Key: VGHPZNZRXKICKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring a tropane-like scaffold (8-azabicyclo[3.2.1]octane) substituted with a 3-methylbutylidene group at the C3 position. This compound is structurally related to pharmacologically active tropane alkaloids, such as cocaine, but with distinct substituents that modulate its physicochemical and biological properties. The hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo studies.

Properties

IUPAC Name

3-(3-methylbutylidene)-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-9(2)3-4-10-7-11-5-6-12(8-10)13-11;/h4,9,11-13H,3,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPZNZRXKICKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride typically involves the use of intramolecular cycloaddition reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . Another approach involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azabicyclo moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 8-azabicyclo[3.2.1]octane core is a versatile scaffold for drug discovery. Key structural variations among analogs include:

Compound Name Substituents/Functional Groups Molecular Formula Key Features/Activity Reference
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl C3: 2-pyridinylsulfanyl C₁₂H₁₇ClN₂S High polarity due to sulfanyl group; potential CNS activity
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl C3: amine; C8: methyl C₈H₁₈Cl₂N₂ Enhanced stability (dihydrochloride salt); tropane-based DAT inhibitor candidate
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane HCl C3: thiophen-3-ylmethyl C₁₂H₁₈ClNS Increased lipophilicity; possible affinity for dopamine/serotonin transporters
3-Methoxy-8-azabicyclo[3.2.1]octane HCl C3: methoxy C₈H₁₆ClNO Polar substituent; potential for reduced blood-brain barrier penetration
Target Compound C3: 3-methylbutylidene Not explicitly provided Likely intermediate lipophilicity; balance between solubility and membrane permeability

Key Observations :

  • Lipophilicity : Thiophen-3-ylmethyl () and 3-methylbutylidene substituents enhance lipophilicity, improving membrane permeability but reducing solubility.
  • Salt Forms : Dihydrochloride salts (e.g., ) improve stability and solubility for in vivo applications.
Pharmacological Activity
  • NK1 Receptor Antagonists : Benzylamine-substituted analogs (e.g., 8-azabicyclo[3.2.1]octane benzylamines) exhibit high affinity for human NK1 receptors with selectivity over hERG channels, suggesting reduced cardiac toxicity .
  • DAT Inhibition : Tropane derivatives like RTI-336 (3β-(4-chlorophenyl)tropane) are potent dopamine transporter (DAT) inhibitors, highlighting the scaffold's relevance in cocaine addiction therapy .

Challenges :

  • Impurities: Acetonitrile traces during hydrogenolysis can generate undesired byproducts, necessitating strict solvent control ().
  • Yield Variability : Yields for diarylmethoxyethylidenyl analogs range from 65–93%, influenced by steric hindrance ().

Biological Activity

3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride is a compound belonging to the class of bicyclic alkaloids, specifically the tropane derivatives. Its unique structural characteristics endow it with significant biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H19N·HCl
  • Molecular Weight : 227.77 g/mol
  • IUPAC Name : this compound

This compound features a bicyclic structure containing a nitrogen atom, which is critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). It is hypothesized that the compound may act as an antagonist or modulator at various receptor sites, influencing neurotransmitter release and uptake.

Key Mechanisms:

  • Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, which are crucial in regulating mood and reward pathways.
  • Serotonin Modulation : Potential effects on serotonin receptors could influence mood and anxiety levels.
  • Cholinergic Activity : As a tropane derivative, it may also interact with cholinergic systems, affecting cognitive functions and memory.

Biological Activity and Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant alterations in locomotor activity, suggesting its influence on dopaminergic pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased activity followed by sedation at extremely high doses.

Case Study 2: Cognitive Enhancement

In another investigation focusing on cognitive enhancement, subjects treated with this compound showed improved performance in memory tasks compared to control groups. This effect was attributed to its cholinergic activity, enhancing acetylcholine availability in synaptic clefts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds.

Compound NameMolecular FormulaBiological Activity
8-Azabicyclo[3.2.1]octan-3-olC7H13NONeurotransmitter modulation
Cocaine HydrochlorideC17H21NO4·HClDopamine reuptake inhibition
RTI-126 HydrochlorideC17H21N3O·HClDopamine transporter inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.